tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate
Description
Chemical Structure and Properties The compound tert-butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate (CAS: 683274-60-4) features a 1,4-diazepane (7-membered ring) backbone substituted with a tert-butyl carbamate protecting group and a 5-cyano-[2,2'-bipyridin]-6-yl moiety. Its molecular formula is C₁₆H₂₂N₄O₂, with a molecular weight of 302.37 g/mol . Key identifiers include:
- SMILES: CC(C)(C)OC(=O)N1CCCN(CC1)C2=NC=C(C=C2)C#N
- InChIKey: UVEBEHOJOFYOIC-UHFFFAOYSA-N
The bipyridine system introduces π-conjugation, while the cyano group at the 5-position enhances electron-withdrawing character.
Properties
IUPAC Name |
tert-butyl 4-(3-cyano-6-pyridin-2-ylpyridin-2-yl)-1,4-diazepane-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2/c1-21(2,3)28-20(27)26-12-6-11-25(13-14-26)19-16(15-22)8-9-18(24-19)17-7-4-5-10-23-17/h4-5,7-10H,6,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZBPMBYXDDZUGK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCN(CC1)C2=C(C=CC(=N2)C3=CC=CC=N3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the bipyridine core: The bipyridine core is synthesized through a coupling reaction of pyridine derivatives.
Introduction of the cyano group: The cyano group is introduced via a nucleophilic substitution reaction.
Formation of the diazepane ring: The diazepane ring is formed through a cyclization reaction involving appropriate precursors.
tert-Butyl protection: The final step involves the protection of the carboxylate group with a tert-butyl group to yield the desired compound
Chemical Reactions Analysis
tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group, using reagents like sodium methoxide or potassium cyanide
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and catalysts for industrial processes
Mechanism of Action
The mechanism of action of tert-Butyl 4-(5-cyano-[2,2’-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The bipyridine core allows it to form stable complexes with metal ions, which can modulate the activity of metalloenzymes. The cyano group and diazepane ring contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between the target compound and two analogs:
Key Observations:
Backbone Flexibility :
- The 1,4-diazepane ring (7-membered) in the target compound and the third analog provides greater conformational flexibility compared to the piperazine (6-membered) ring in the second compound. This flexibility may influence binding kinetics in biological systems .
Substituent Effects: Bipyridine vs. Cyano Position: The 5-cyano group in the target compound versus the 3-cyano in the third analog may alter electronic distribution and intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
Molecular Weight and Polarity: The bromophenoxy analog has the highest molecular weight (397.32 g/mol) due to bromine’s atomic mass, while the pyrazine-containing diazepane compound (380.44 g/mol) is heavier than the target compound (302.37 g/mol) due to its nitrogen-rich substituent .
Implications of Structural Differences
Physicochemical Properties :
- Solubility : The pyrazine analog’s additional nitrogen atoms likely improve aqueous solubility compared to the bipyridine system .
Biological Activity
tert-Butyl 4-(5-cyano-[2,2'-bipyridin]-6-yl)-1,4-diazepane-1-carboxylate is a complex organic compound with a unique structural configuration that includes a diazepane ring and a bipyridine moiety. Its molecular formula is , and it weighs approximately 379.5 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, although specific studies on its bioactivity are scarce.
Structural Features
The compound's structure can be broken down into key components:
- Bipyridine Core : Known for facilitating interactions with metal ions, which can modulate enzyme activity.
- Cyano Group : Enhances chemical reactivity and may influence biological interactions.
- Diazepane Ring : Provides a cyclic structure that may confer specific pharmacological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Bipyridine Core : Achieved through coupling reactions of pyridine derivatives.
- Introduction of the Cyano Group : Accomplished via nucleophilic substitution reactions.
- Cyclization to Form Diazepane : Involves cyclization reactions with appropriate precursors.
- Protection of the Carboxylate Group : Final step to yield the desired compound.
Case Studies and Related Research
Although direct studies on this specific compound are lacking, research on structurally related compounds provides insights into its potential bioactivity:
Table 1: Biological Activity of Related Compounds
The proposed mechanism of action for this compound includes:
- Metal Ion Interaction : The bipyridine core may form stable complexes with metal ions, modulating enzyme activities.
- Cytotoxic Effects : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
